
Camicinal
概要
説明
準備方法
カミシナルの合成は、主要な中間体の調製から始まるいくつかのステップを含みます。合成経路には、通常、ピペリジン環とピペラジン環の形成が含まれ、その後、官能基化され、カップリングされて最終的な化合物が形成されます。 特定の反応条件、例えば温度、溶媒、触媒は、高い収率と純度を実現するために最適化されます . カミシナルの工業生産方法は、規制基準に従って医薬品製造を確保しながら、これらの合成経路のスケールアップを伴う可能性があります .
化学反応の分析
カミシナルは、以下を含むさまざまな化学反応を受けます。
酸化: カミシナルは特定の条件下で酸化されて対応する酸化誘導体を形成することができます。
還元: 還元反応は、カミシナル分子内の特定の官能基を修飾するために使用できます。
置換: カミシナルは置換反応を受け、分子の特定の原子または基が他の原子または基と置き換えられます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
化学: カミシナルは、モチリン受容体アゴニストとその胃腸の運動との相互作用を研究するためのモデル化合物として役立ちます。
生物学: カミシナルに関する研究は、胃腸の機能を調節するモチリン受容体の役割についての洞察を提供してきました。
医学: カミシナルは、胃不全麻痺の治療における臨床試験で有望な結果を示しており、この状態の患者にとって潜在的な新しい治療法を提供しています.
科学的研究の応用
Scientific Applications of Camicinal
This compound (GSK962040) is a motilin receptor agonist with the potential to accelerate gastric emptying . It is a small molecule (non-macrolide) designed to enhance specificity for the recombinant human motilin receptor and decrease the negative characteristics encountered with compounds that have complex and nonspecific motilide structures .
Applications in Gastric Emptying
This compound has been shown to accelerate gastric emptying in healthy volunteers and patients with type 1 diabetes and gastroparesis .
- Healthy Volunteers: this compound accelerated gastric emptying by 30–40% in healthy volunteers with single (50–150 mg) or 14-day repeat oral doses (50–125 mg) .
- Type 1 Diabetes with Gastroparesis: this compound accelerated gastric emptying by 35–60% in patients with type 1 diabetes and gastroparesis . A study investigated the pharmacokinetics, pharmacodynamics, and safety of single doses of this compound in type 1 diabetes mellitus (T1DM) patients with a history of slow gastric emptying with symptoms consistent with gastroparesis .
Effects on Critically Ill Patients
This compound may enhance gastric emptying in critically ill patients receiving enteral nutrition, potentially improving nutrition delivery and clinical outcomes . A study assessed the effects of single doses of this compound on gastric emptying in mechanically ventilated feed-intolerant patients .
- Feed-Intolerant Critically Ill Patients: A single enteral dose of this compound (50 mg) accelerates gastric emptying and increases glucose absorption in feed-intolerant critically ill patients . Following a 50 mg enteral dose, there was a trend toward accelerated gastric emptying. When patients without detectable plasma concentrations of this compound were excluded, this compound accelerated gastric emptying and increased glucose absorption .
Parkinson's Disease
This compound may improve delayed stomach emptying and help the body absorb Parkinson’s disease medications .
- Parkinson’s Disease Patients: A study of thirty-eight people with Parkinson’s found that medication "off" time was improved by more than two hours in the group receiving 50 mg of this compound daily, who also experienced faster absorption . The this compound group also saw improvement according to the MDS-UPDRS (a scale used to measure the multiple aspects of PD), compared to the placebo group .
Clinical Trial Information
The study protocol for this compound was registered with the US NIH clinicaltrials.gov (Identifier NCT01039805) . Another clinical trial was registered with ClinicalTrials.gov NCT00861809 .
Safety and Tolerability
Single doses of this compound up to 125 mg were well tolerated in studies . this compound exhibited similar pharmacokinetic characteristics in diabetic patients to those previously reported in healthy volunteers .
Data Table: this compound Effects on Gastric Emptying
Population | This compound Dose | Gastric Emptying Acceleration | Glucose Absorption Increase |
---|---|---|---|
Healthy Volunteers | 50-150 mg (single dose) | 30-40% | Not specified |
Healthy Volunteers | 50-125 mg (14-day repeat) | 30-40% | Not specified |
Type 1 Diabetes with Gastroparesis | Not specified | 35-60% | Not specified |
Feed-Intolerant Critically Ill Patients | 50 mg | Accelerated | Increased |
Parkinson's Disease Patients | 50 mg daily | Faster Absorption | Not specified |
作用機序
カミシナルは、胃腸管のモチリン受容体に選択的に結合することにより効果を発揮します。 この結合は受容体を刺激し、胃腸の運動の増加と胃の排泄の加速につながります . カミシナルの分子標的はモチリン受容体であり、これは胃腸の運動を調節するGタンパク質共役受容体です . カミシナルによって活性化される経路には、細胞内カルシウムイオンの放出が含まれ、これは筋肉の収縮と運動において重要な役割を果たします .
類似の化合物との比較
カミシナルは、その高い選択性と効力により、モチリン受容体アゴニストの中でユニークな存在です。類似の化合物には、以下が含まれます。
エリスロマイシン: モチリン受容体アゴニストとしても作用する抗生物質ですが、より広範囲の抗菌活性と潜在的な副作用があります。
ミテムシナル: 胃腸の運動に同様の効果がありますが、薬物動態特性が異なる別のモチリン受容体アゴニストです。
カミシナルのユニークさは、モチリン受容体に対する選択的な作用にあり、標的外作用を最小限に抑え、胃不全麻痺の治療における治療の可能性を高めています .
類似化合物との比較
Camicinal is unique among motilin receptor agonists due to its high selectivity and potency. Similar compounds include:
Erythromycin: An antibiotic that also acts as a motilin receptor agonist but has broader antimicrobial activity and potential side effects.
Mitemcinal: Another motilin receptor agonist with similar effects on gastrointestinal motility but different pharmacokinetic properties.
This compound’s uniqueness lies in its selective action on motilin receptors, which minimizes off-target effects and enhances its therapeutic potential for treating gastroparesis .
生物活性
Camicinal (GSK962040) is a novel motilin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in enhancing gastric motility and addressing conditions such as gastroparesis and feed intolerance in critically ill patients. This article delves into the biological activity of this compound, summarizing key findings from clinical studies, pharmacodynamics, and its physiological effects.
Overview of this compound
This compound is a synthetic small molecule designed to selectively activate the motilin receptor, which plays a crucial role in gastrointestinal motility. Unlike traditional macrolide antibiotics, this compound does not possess antibiotic properties, making it a unique candidate for treating gastrointestinal disorders without the associated risks of antibiotic resistance.
This compound's mechanism of action involves stimulating motilin receptors in the gastrointestinal tract, leading to increased gastric emptying and enhanced gut hormone secretion. Studies have demonstrated that this compound can accelerate gastric emptying by 30-40% in healthy individuals when administered in single doses ranging from 50 to 150 mg .
Key Pharmacodynamic Effects
- Gastric Emptying : In critically ill patients with feed intolerance, a single dose of 50 mg this compound significantly reduced gastric emptying time from an average of 117 minutes pre-treatment to 76 minutes post-treatment .
- Glucose Absorption : this compound also enhances glucose absorption, with studies showing an increase from an area under the curve (AUC) of 28.63 mmol.min/L to 71.63 mmol.min/L following treatment .
Clinical Studies and Findings
Several clinical trials have assessed the efficacy and safety of this compound:
Study on Feed-Intolerant Patients
A randomized controlled trial involving mechanically ventilated feed-intolerant patients found that this compound significantly improved gastric emptying and glucose absorption compared to placebo. The study reported a median gastric emptying time reduction and notable increases in glucose absorption metrics .
Parameter | Pre-Treatment (mean) | Post-Treatment (mean) | P-value |
---|---|---|---|
Gastric Emptying Time (min) | 117 | 76 | <0.001 |
Glucose Absorption (mmol.min/L) | 28.63 | 71.63 | <0.001 |
Study on Parkinson's Disease
Another significant study evaluated the effects of this compound on motor response in patients with Parkinson's disease receiving l-dopa treatment. Results indicated that co-administration of this compound improved the pharmacokinetics of l-dopa, reducing the time to peak concentration (Tmax) and enhancing overall motor function as measured by the MDS-UPDRS scale .
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials, with adverse events reported at rates similar to placebo groups. Serious adverse events were noted but were not conclusively linked to this compound treatment . The safety profile appears favorable, particularly when compared to existing treatments for gastroparesis.
特性
IUPAC Name |
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKDEGZIFSJVNA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025606 | |
Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-21-3, 923565-22-4 | |
Record name | 1-[4-[(3-Fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923565-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camicinal [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923565213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camicinal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12567 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-Fluorophenyl)-1-((4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)acetyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 923565-21-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 923565-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMICINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C8348951H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。